Aldi-2

ALDH2 Inhibition Covalent Inhibitor Reversible Inhibitor

Aldi-2 is a covalent, broad-spectrum ALDH inhibitor, distinct from isoform-selective agents like NCT-501 or daidzin. It irreversibly inactivates ALDH1A1 (IC50 2.5 μM), ALDH2 (6.4 μM), and ALDH3A1 (1.9 μM) via β-elimination, providing sustained inhibition for robust ALDEFLUOR™ negative controls and definitive ALDH2 pathway validation. Use as benchmark for novel inhibitor selectivity. For R&D use only.

Molecular Formula C12H16FNO2
Molecular Weight 225.26 g/mol
Cat. No. B12044830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldi-2
Molecular FormulaC12H16FNO2
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC(=C(C=C1)OC)F
InChIInChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3
InChIKeyRNKMLXKYVDDHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldi-2: A Broad-Spectrum Covalent ALDH Inhibitor for Pan-Isoform Aldehyde Dehydrogenase Profiling in Cancer and Metabolic Research


Aldi-2 (CAS: 499997-25-0) is a potent, covalent inhibitor of aldehyde dehydrogenases (ALDHs), exhibiting low-micromolar activity against ALDH1A1 (IC50 = 2.5 μM), ALDH2 (IC50 = 6.4 μM), and ALDH3A1 (IC50 = 1.9 μM) . Its covalent binding mode proceeds via an enzyme-mediated β-elimination, generating a vinyl-ketone intermediate that irreversibly modifies the active-site cysteine residue, thereby conferring a sustained inhibitory effect not achievable with reversible, competitive inhibitors .

Why Pan-Inhibitors, Selective Inhibitors, and Activators Are Not Interchangeable Substitutes for Aldi-2 in ALDH Isoform Profiling


Inhibiting ALDH activity is not a one-size-fits-all endeavor. A selective ALDH1A1 inhibitor such as NCT-501 (IC50 = 40 nM, >1000-fold selectivity over ALDH2) will completely miss ALDH2 and ALDH3A1, while an ALDH2-specific inhibitor like daidzin (IC50 = 80 nM) [1] has no meaningful activity on ALDH1A1 or ALDH3A1. Conversely, ALDH2 activators such as Alda-1 (2- to 11-fold increase in enzymatic activity) [2] or AD-9308 [3] produce opposing biological outcomes. Aldi-2 occupies a unique niche as a covalent, moderately potent, broad-spectrum ALDH inhibitor that simultaneously ablates ALDH1A1, ALDH2, and ALDH3A1 activity in a single experimental condition . Simply substituting one ALDH modulator for another will yield fundamentally different and scientifically misleading results.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons of Aldi-2 vs. Selective ALDH Inhibitors and Activators


Aldi-2 vs. Daidzin: A Covalent, Broad-Spectrum Inhibitor Contrasted with a Reversible, ALDH2-Specific Inhibitor

Aldi-2 is a covalent, irreversible inhibitor of ALDH2 with an IC50 of 6.4 μM . In stark contrast, daidzin is a reversible, competitive inhibitor of ALDH2 with a reported IC50 of 80 nM [1]. The critical differentiator is not potency but binding mode: Aldi-2's covalent modification permanently disables the enzyme, making it ideal for washout-free assays and long-term cell culture studies. Daidzin's reversible binding means its inhibitory effect is diluted or lost upon washout, and it offers zero coverage of ALDH1A1 or ALDH3A1, whereas Aldi-2 inhibits these isoforms at 2.5 μM and 1.9 μM, respectively .

ALDH2 Inhibition Covalent Inhibitor Reversible Inhibitor

Aldi-2 vs. Alda-1: Inhibitor vs. Activator—Opposing Functional Outcomes on ALDH2

Aldi-2 is an ALDH2 inhibitor (IC50 = 6.4 μM) , whereas Alda-1 is a well-characterized ALDH2 activator that increases the catalytic activity of wild-type ALDH2*1 by approximately 2-fold and the variant ALDH2*2 by approximately 11-fold [1]. These are functionally opposite chemical tools. Using Alda-1 in a study designed to test ALDH2 inhibition would produce inverted results; conversely, using Aldi-2 in a study exploring ALDH2-mediated cardioprotection would ablate the very activity one seeks to enhance.

ALDH2 Modulation Enzyme Activation Enzyme Inhibition

Aldi-2 vs. NCT-501 and NCT-505: Broad-Spectrum vs. Ultra-Selective ALDH1A1 Inhibition

Aldi-2 inhibits ALDH1A1 with an IC50 of 2.5 μM and also inhibits ALDH2 (6.4 μM) and ALDH3A1 (1.9 μM) . By comparison, NCT-501 is an ultra-selective ALDH1A1 inhibitor with an IC50 of 40 nM and >57 μM activity against ALDH2 and ALDH3A1 . Similarly, NCT-505 inhibits ALDH1A1 at 7 nM but shows only weak activity against ALDH2 (IC50 = 20.1 μM) . Aldi-2 is 62-fold less potent on ALDH1A1 than NCT-501, but its broad-spectrum profile is exactly the feature required when pan-ALDH inhibition is the experimental goal.

ALDH1A1 Inhibition Isoform Selectivity Covalent Inhibitor

Aldi-2 vs. AD-9308: Direct Inhibition Contrasted with Water-Soluble Activation

AD-9308 is a water-soluble, potent, and highly selective ALDH2 activator that ameliorates diet-induced obesity and fatty liver in vivo [1]. Aldi-2, a covalent ALDH2 inhibitor (IC50 = 6.4 μM) , produces functionally opposite effects. While AD-9308 enhances ALDH2-mediated acetaldehyde and 4-HNE detoxification, Aldi-2 blocks this pathway, providing a critical negative control for ALDH2 activation studies and a tool for investigating the consequences of ALDH2 loss-of-function.

ALDH2 Activator Metabolic Disorders Therapeutic Window

Optimal Experimental Use-Cases for Aldi-2: Where Pan-ALDH Inhibition is Required


Pan-ALDH Activity Ablation in Cancer Stem Cell (CSC) Isolation and Functional Studies

ALDH1A1 is a widely used marker for cancer stem cells in breast, ovarian, and head and neck cancers. However, ALDH2 and ALDH3A1 also contribute to the ALDEFLUOR signal and can confound CSC identification. Treating cell populations with Aldi-2 (e.g., 10–20 μM for 1–2 hours) before ALDEFLUOR staining ensures complete elimination of ALDH1A1, ALDH2, and ALDH3A1 activity, providing a robust negative control and enabling precise quantification of ALDH-dependent CSCs. This application is supported by Aldi-2's established IC50 values of 2.5, 6.4, and 1.9 μM against the three isoforms, respectively .

Metabolic Pathway Validation: Confirming ALDH2-Dependent Acetaldehyde or 4-HNE Detoxification

In studies examining the role of ALDH2 in alcohol metabolism or lipid peroxidation product clearance, Aldi-2 serves as the definitive pharmacological inhibitor to confirm ALDH2 dependency. At concentrations ≥10 μM, Aldi-2 covalently blocks ALDH2 activity , allowing researchers to assess the accumulation of toxic aldehydes (e.g., acetaldehyde, 4-hydroxynonenal) and validate that observed effects are specifically mediated by ALDH2, rather than by ALDH1A1 or ALDH3A1, which would remain active if a selective inhibitor like daidzin were used [1].

Negative Control for ALDH2 Activator Studies (e.g., Alda-1, AD-9308)

When investigating the therapeutic potential of ALDH2 activators in cardioprotection, metabolic disease, or neurodegeneration, Aldi-2 is the essential negative control tool. While activators like Alda-1 increase ALDH2 activity by 2- to 11-fold [2] and AD-9308 improves metabolic parameters in vivo [3], Aldi-2 ablates ALDH2 activity (IC50 = 6.4 μM) . Including an Aldi-2-treated cohort allows researchers to demonstrate that the beneficial effects observed with activators are indeed ALDH2-dependent and not off-target.

Isoform-Selectivity Validation in Chemical Biology Tool Characterization

For laboratories developing or characterizing new, purportedly isoform-selective ALDH inhibitors, Aldi-2 serves as an essential comparator compound. Its well-defined, broad-spectrum inhibitory profile against ALDH1A1, ALDH2, and ALDH3A1 provides a benchmark for assessing the selectivity window of novel inhibitors. Researchers can directly compare the IC50 values of their novel compound against these three isoforms to those of Aldi-2, enabling quantitative assessment of isoform selectivity and validation of their tool's differentiation claims.

Technical Documentation Hub

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